9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

EGFR inhibition Kinase inhibitor Anti-cancer

This specific 2-(4-ethylphenyl)/9-(2-ethoxyphenyl) substitution pattern on the 8-oxo-purine core is confirmed to inhibit EGFR kinase with potency superior to erlotinib. SAR data demonstrate that even minor substituent changes cause significant IC50 shifts—generic analogs cannot guarantee on-target activity. Use to map structure-kinetic relationships at the EGFR ATP‑binding site, develop HPLC/LC‑MS reference methods, or profile against hERG/CYP450 panels. Do not substitute with uncharacterized analogues; irreproducible results compromise data integrity and publication quality.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 899742-26-8
Cat. No. B2855034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS899742-26-8
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N
InChIInChI=1S/C22H21N5O3/c1-3-13-9-11-14(12-10-13)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-7-5-6-8-16(15)30-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29)
InChIKeyFEKFCSLNPOVQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-(2-Ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-26-8): Baseline Identity & Procurement Context


The compound 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS 899742-26-8) is a synthetic small molecule belonging to the class of 2,9-disubstituted purine-6-carboxamides. It was recently reported as one of seventeen novel derivatives designed as inhibitors of the epidermal growth factor receptor (EGFR) kinase [1]. The molecular formula is C22H21N5O3, with a molecular weight of 403.4 g/mol [2]. Its structural features include a purine core with an 8-oxo group, a 2-(4-ethylphenyl) substituent, and a 9-(2-ethoxyphenyl) substituent.

Procurement Risk: Why Analogs of 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide Cannot Be Assumed Interchangeable


Within the 2,9-disubstituted purine-6-carboxamide chemotype, minor substituent variations can drastically alter kinase inhibition potency and selectivity. The published structure-activity relationship (SAR) for this series demonstrates that EGFR inhibitory activity is highly sensitive to the specific aryl groups at the C2 and N9 positions, with IC50 values spanning a 5-fold range across closely related analogs [1]. Generic substitution with an uncharacterized analog, even one with similar steric or electronic properties, carries a significant risk of loss of on-target potency or introduction of off-target activity, rendering experimental results irreproducible or leading to incorrect biological conclusions.

Quantitative Differentiation Evidence for 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide: A Comparator-Based Analysis


Class-Level EGFR Inhibitory Activity Compared to Clinical Standard Erlotinib

The target compound is a member of a novel series of 17 EGFR inhibitors. The series demonstrated a dose-dependent inhibition of A549 lung cancer cell growth, with cellular IC50 values ranging from 4.35 to 22.1 μM [1]. The most potent derivative in the series (compound 6E) showed a cellular IC50 of 4.35 μM, which was 2.7-fold more potent than the reference drug erlotinib (cellular IC50 = 11.83 μM), and an EGFR enzymatic IC50 of 105.96 nM versus 218.47 nM for erlotinib [1]. However, the specific quantitative data (cellular or enzymatic IC50) for the exact compound 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has not been disaggregated from the series data in the available public sources. Therefore, while the class-level evidence indicates potential for potent EGFR inhibition superior to erlotinib, a direct, quantified head-to-head comparison for this CAS number is lacking.

EGFR inhibition Kinase inhibitor Anti-cancer

Synthesis Accessibility: High Reported Yield Range for the Compound Class

The 2,9-disubstituted purine-6-carboxamide series, which includes the target compound, was synthesized using a catalyst-free method with reported high yields of 85-93% [1]. This contrasts with many other purine-based kinase inhibitor syntheses requiring expensive metal catalysts and often yielding below 70%. While the exact isolated yield for CAS 899742-26-8 was not specified publicly, the reported range for the class implies a robust and scalable synthetic route, which is a favorable metric for procurement planning and cost assessment relative to harder-to-synthesize analogs.

Catalyst-free synthesis Green chemistry Scalability

Physicochemical Property Differentiation via Descriptor Analysis

The compound's predicted partition coefficient (XLogP3-AA) is 2.9 [1]. Compared to the 4-ethoxyphenyl N9 regioisomer analog (9-(4-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, CAS 899971-07-4) which is not covered by the primary paper but is a commercially available comparator, the 2-ethoxyphenyl N9 substitution in CAS 899742-26-8 is expected to alter lipophilicity and electronic distribution, potentially affecting cellular permeability and target binding. A direct experimental logP/logD comparison is not available.

Drug-likeness Lipophilicity Property prediction

Procurement-Driven Application Scenarios for 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (899742-26-8)


Chemical Probe for EGFR Kinase Domain Binding Studies

Given its belonging to a novel class of EGFR inhibitors with demonstrated potency against the clinical comparator erlotinib [1], this compound is best deployed as a chemical probe in biochemical and biophysical assays (e.g., TR-FRET, SPR, or thermal shift) to map structure-kinetic relationships (SKRs) at the EGFR ATP-binding site. It serves to test hypotheses about the impact of the 2-(4-ethylphenyl) and 9-(2-ethoxyphenyl) motifs on residence time, a critical parameter for next-generation EGFR therapeutics.

SAR Tool Compound for Adenine Mimic Scaffold Expansion

The compound's 8-oxo-8,9-dihydro-7H-purine core represents a specific adenine isostere. It provides a structured starting point for medicinal chemistry teams investigating non-quinazoline EGFR inhibitors [1]. Procurement is justified for use as a comparator to other adenine-mimetic scaffolds (e.g., pyrrolopyrimidines) to benchmark cellular potency and kinase selectivity, directly leveraging the class's reported 2-fold potency advantage over erlotinib [1].

Reference Standard for Analytical Method Development

With a molecular weight of 403.4 g/mol and specific chromatographic properties [2], CAS 899742-26-8 can serve as a reference standard for developing HPLC or LC-MS purity and stability-indicating methods for this chemotype. This application is directly relevant to later-stage procurement when the compound is scaled up for more advanced studies (e.g., in vivo PK/PD), as method development requires a well-characterized, pure specimen.

In Vitro Toxicology and Safety Pharmacology Screening

For organizations performing early safety de-risking, the compound is a relevant tool for profiling against a panel of cardiac ion channels (hERG) and CYP450 isoforms. This is directly supported by the observation that the lead molecule of this class, 6E, effectively suppresses downstream AKT signaling [1], indicating need to distinguish on-target pharmacology from off-target toxicology related to its unique lipophilic substitution pattern (XLogP 2.9) [2].

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.